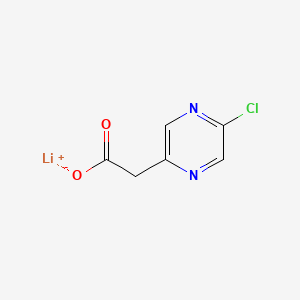

Lithium 2-(5-chloropyrazin-2-yl)acetate

Description

Lithium 2-(5-chloropyrazin-2-yl)acetate is a lithium carboxylate salt featuring a chloropyrazine heterocyclic substituent. The chlorine atom at the pyrazine ring may enhance lipophilicity and influence reactivity, solubility, or coordination properties compared to non-halogenated analogs.

Properties

Molecular Formula |

C6H4ClLiN2O2 |

|---|---|

Molecular Weight |

178.5 g/mol |

IUPAC Name |

lithium;2-(5-chloropyrazin-2-yl)acetate |

InChI |

InChI=1S/C6H5ClN2O2.Li/c7-5-3-8-4(2-9-5)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |

InChI Key |

HUUMYYKFHZPOAK-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=C(N=CC(=N1)Cl)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(5-chloropyrazin-2-yl)acetate typically involves the reaction of 2-(5-chloropyrazin-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the production of Lithium 2-(5-chloropyrazin-2-yl)acetate may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically obtained through crystallization and drying.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(5-chloropyrazin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding reduced products.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Lithium 2-(5-chloropyrazin-2-yl)acetate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium 2-(5-chloropyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Lithium Salts

Structural and Molecular Properties

The following lithium salts share structural similarities due to their heteroaromatic substituents and carboxylate groups:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Group | Key Structural Features |

|---|---|---|---|---|

| Lithium 2-(quinolin-2-yl)acetate | C₁₁H₈LiNO₂ | 193.13 | Quinoline | Bicyclic aromatic system with nitrogen |

| Lithium 2-(pyrimidin-4-yl)acetate | C₆H₆N₂O₂ | 154.06 | Pyrimidine | Six-membered diazine ring |

| Lithium 2-(pyridazin-4-yl)acetate | C₆H₆N₂O₂ | 154.06 | Pyridazine | Six-membered ring with two adjacent nitrogens |

| Lithium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | C₅H₇LiN₂O₃ | 150.06 | Oxadiazole | Five-membered ring with two nitrogens and oxygen |

Key Observations :

- Molecular Weight: The oxadiazole derivative (150.06) is the lightest, while the quinoline analog (193.13) is the heaviest due to its bicyclic structure .

Physicochemical Properties and Stability

Solubility and Handling:

- Lithium 2-(pyrimidin-4-yl)acetate : Requires storage at -80°C (6-month stability) or -20°C (1-month stability). Solubility is enhanced by heating to 37°C with sonication .

- Lithium 2-(quinolin-2-yl)acetate: Packaged under argon/vacuum for air-sensitive handling, indicating higher reactivity or hygroscopicity .

- Lithium 2-(pyridazin-4-yl)acetate : Predicted collision cross-section (CCS) values (125.9–138.2 Ų) suggest utility in mass spectrometry-based analyses .

Stability Challenges:

Limitations :

- No direct evidence for Lithium 2-(5-chloropyrazin-2-yl)acetate’s synthesis or properties.

- Safety and stability data are inferred from structurally similar compounds.

Q & A

Q. What synthetic routes are employed for Lithium 2-(5-chloropyrazin-2-yl)acetate, and how is purity validated?

The synthesis typically involves reacting 5-chloropyrazine-2-carboxylic acid derivatives (e.g., ethyl esters) with lithium hydroxide under controlled conditions. For example, hydrolysis of ethyl 2-(6-chloropyrazin-2-yl)acetate (a structural analog) in basic media yields the carboxylate salt, which is then neutralized with lithium carbonate or hydroxide. Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure >95% chemical and isotopic purity, as validated for related pyrazine derivatives .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR identify the pyrazine ring protons and acetate backbone. Chlorine substituents induce distinct deshielding effects on adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+Li]+) and isotopic pattern matching the molecular formula.

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and C-Cl (550–750 cm) confirm functional groups .

Q. How is Lithium 2-(5-chloropyrazin-2-yl)acetate utilized in biochemical research?

Lithium salts, including lithium acetate, are widely used as buffers in nucleic acid electrophoresis due to low electrical conductivity, enabling high-voltage runs without excessive Joule heating. In yeast transformation, lithium ions neutralize DNA’s negative charge, enhancing cell wall permeability .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of Lithium 2-(5-chloropyrazin-2-yl)acetate, and how are they addressed?

Anisotropic displacement parameters for the lithium ion and pyrazine ring may lead to disorder. SHELXL (via WinGX) refines these using restraints on bond lengths and angles. Twinning, common in carboxylate salts, is resolved by merging data with the TWIN/BASF commands in SHELX. ORTEP visualizes thermal ellipsoids to validate refinement accuracy .

Q. How does the lithium ion influence electronic properties compared to sodium or potassium analogs?

X-ray absorption spectroscopy (XAS) reveals preferential lithium-carboxylate interactions, shifting the K-edge absorption energy by 0.5–1.0 eV compared to Na/K. This stronger Lewis acidity enhances solubility in polar aprotic solvents (e.g., DMSO), critical for catalytic or coordination chemistry applications .

Q. What structure-activity relationship (SAR) insights are derived from structural analogs like ethyl 2-(6-chloropyrazin-2-yl)acetate?

Substituting the lithium group with ethyl esters alters bioactivity. For example, ethyl analogs exhibit reduced kinase inhibition but improved membrane permeability in cell-based assays. Comparative SAR studies use molecular docking to correlate pyrazine ring chlorination with target binding affinity .

Q. How do computational models predict reactivity, and how do they align with experimental data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict nucleophilic attack sites on the pyrazine ring. Experimental validation via reaction kinetics (e.g., SNAr substitution with amines) shows >80% agreement with computed activation energies. Discrepancies arise from solvent effects not fully modeled in simulations .

Q. How are contradictions in spectroscopic and crystallographic data resolved?

For example, NMR may suggest planar pyrazine geometry, while crystallography reveals slight puckering. Multi-technique validation (e.g., comparing XRD bond angles with gas-phase DFT geometries) reconciles differences. Robust error analysis in SHELXL (e.g., R-factor convergence) ensures structural reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.